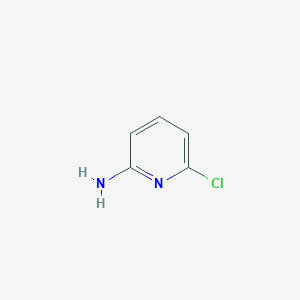

2-Amino-6-cloropiridina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Neuropharmacology

2-Amino-6-chloropyridine is recognized for its potential in treating neurological disorders. It is involved in the synthesis of compounds that exhibit cholinergic and neuroprotective properties, particularly relevant for conditions like Alzheimer's disease. Research indicates that derivatives of this compound can act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission in the brain .

Case Study: Cholinesterase Inhibition

- A study demonstrated that certain derivatives of 2-amino-6-chloropyridine showed selective inhibition of acetylcholinesterase (AChE), with an IC50 value of 3.5 µM, indicating a promising therapeutic potential against Alzheimer's disease .

1.2 Antimicrobial Activity

Research has highlighted the antimicrobial properties of 2-amino-6-chloropyridine derivatives. For example, compounds derived from this base structure have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing significant growth inhibition .

Case Study: Antimycobacterial Agents

- A series of N-(pyrazin-2-yl)benzamides were synthesized from 2-amino-6-chloropyridine and tested for their antimycobacterial activity, revealing promising results against various strains of tuberculosis .

The synthesis of 2-amino-6-chloropyridine often involves nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance its biological activity. Crystal structure analysis has revealed intricate hydrogen bonding patterns that contribute to the stability and functionality of its derivatives .

Case Study: Crystal Structure Analysis

Mecanismo De Acción

CHF-3381 ejerce sus efectos bloqueando las corrientes del receptor N-metil-D-aspartato en cultivos primarios de neuronas corticales. Esta acción reduce la excitotoxicidad asociada con la liberación excesiva de glutamato, que es un factor clave en el dolor neuropático y la epilepsia . Además, CHF-3381 inhibe la actividad de la monoamino oxidasa, lo que lleva a un aumento de los niveles de neurotransmisores como la serotonina y la norepinefrina, lo que puede ayudar a aliviar el dolor y mejorar el estado de ánimo .

Análisis Bioquímico

Biochemical Properties

2-Amino-6-chloropyridine is involved in biochemical reactions as a substrate in a Ni (II)-catalyzed homo-coupling process, which results in the formation of diamino-2,2′-bipyridine

Molecular Mechanism

It is known to participate in a Ni (II)-catalyzed homo-coupling process to form diamino-2,2′-bipyridine

Dosage Effects in Animal Models

The effects of 2-Amino-6-chloropyridine at different dosages in animal models have been studied. In zebrafish embryos, the relative toxicity to embryo development was the highest for 2-Amino-6-chloropyridine, followed by impurity B and zopiclone, and the malformation rate and mortality of embryos were concentration-dependent .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de CHF-3381 implica la reacción de 2,3-dihidro-1H-inden-2-ilamina con acetamida en condiciones específicas para formar 2-[(2,3-dihidro-1H-inden-2-il)amino]acetamida monohidrocloruro . La reacción generalmente requiere un ambiente controlado con condiciones precisas de temperatura y pH para asegurar que se obtenga el producto deseado.

Métodos de producción industrial

La producción industrial de CHF-3381 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para mantener la consistencia y la calidad. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones

CHF-3381 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de diferentes productos oxidados dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto, lo que podría alterar sus propiedades farmacológicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones generalmente implican temperaturas, presiones y niveles de pH controlados para asegurar los resultados deseados .

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir formas deshidrogenadas del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

MK 801: Otro antagonista del receptor N-metil-D-aspartato con efectos neuroprotectores similares.

Lamotrigina: Un fármaco antiepiléptico que también inhibe los canales de sodio dependientes de voltaje pero no bloquea las corrientes del receptor N-metil-D-aspartato.

Safinamida: Un inhibidor selectivo de la monoamino oxidasa B con propiedades adicionales de inhibición de la liberación de glutamato

Singularidad

CHF-3381 es único en su doble acción como antagonista del receptor N-metil-D-aspartato e inhibidor de la monoamino oxidasa. Este doble mecanismo le permite dirigirse a múltiples vías involucradas en el dolor neuropático y la epilepsia, lo que podría ofrecer beneficios terapéuticos más completos en comparación con los compuestos con un solo modo de acción .

Actividad Biológica

2-Amino-6-chloropyridine is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, and the implications of its derivatives in medicinal chemistry.

Chemical Structure and Properties

2-Amino-6-chloropyridine is characterized by a pyridine ring substituted with an amino group at position 2 and a chlorine atom at position 6. Its molecular formula is with a molecular weight of approximately 144.56 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis of Derivatives

Research has shown that 2-amino-6-chloropyridine serves as a precursor for various derivatives, which exhibit enhanced biological activities. For instance, derivatives synthesized from this compound have been evaluated for their antimicrobial properties.

Table 1: Synthesis of 6-Chloro-Pyridin-2-Yl-Amines

| Compound | Synthesis Method | Key Biological Activity |

|---|---|---|

| 3a | Reaction with aldehydes | Moderate antibacterial |

| 3f | Reaction with thiophenols | Potent antibacterial |

| 3h | Reaction with aromatic amines | Potent antifungal |

These derivatives were synthesized through various methods, including the reaction with different aldehydes and amines, resulting in compounds that showed good to moderate antimicrobial activity against several pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity

The antimicrobial efficacy of 2-amino-6-chloropyridine and its derivatives has been extensively studied. In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities.

- Antibacterial Activity : Compounds derived from 2-amino-6-chloropyridine exhibited varying degrees of antibacterial activity against:

- Bacillus subtilis

- Staphylococcus aureus

- Xanthomonas campestris

- Escherichia coli

Among these, compounds such as 3a, 3f, and 3h showed particularly potent activity against the tested strains .

- Antifungal Activity : The derivatives also showed antifungal properties against pathogens like Fusarium oxysporum, indicating their potential use in treating fungal infections .

Anticancer Properties

In addition to antimicrobial effects, some studies have highlighted the anticancer potential of compounds related to 2-amino-6-chloropyridine. For example, the introduction of chlorine into certain derivatives has been linked to enhanced cytotoxicity against cancer cell lines.

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5o | Glioblastoma (GBM6) | 15 | Induces apoptosis via kinase inhibition |

| Breast (MDA-MB-231) | - | Cell cycle arrest | |

| Lung (A549) | - | Enhanced cytotoxicity in combination therapies |

The compound labeled as 5o demonstrated significant anticancer activity in glioblastoma cells and was effective in combination with small molecule inhibitors targeting cancer signaling pathways . This suggests that modifications to the base structure can lead to compounds with dual antimicrobial and anticancer activities.

Case Studies

Several case studies have illustrated the practical applications of these compounds:

- Case Study on Antimicrobial Efficacy : A study involving the synthesis of various derivatives from 2-amino-6-chloropyridine revealed that specific modifications led to enhanced antibacterial activity against multi-drug resistant strains .

- Case Study on Anticancer Applications : Research focusing on the derivative 5o highlighted its potential as a lead compound for developing new cancer therapies, particularly for glioblastoma, showcasing its ability to synergize with existing treatments .

Propiedades

IUPAC Name |

6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYJTLDIQBWBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196575 | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45644-21-1 | |

| Record name | 6-Chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45644-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045644211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 2-amino-6-chloropyridine?

A1: 2-Amino-6-chloropyridine has the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol. Spectroscopically, it has been extensively studied using Fourier transform infrared (FT-IR) and FT-Raman techniques. These studies provide detailed information about the vibrational modes and structural characteristics of the molecule. []

Q2: How is 2-amino-6-chloropyridine synthesized?

A2: Several synthetic routes are available for 2-amino-6-chloropyridine. One common method involves the reduction of 2-hydrazino-6-chloropyridine under various conditions, with the most effective being catalytic reduction using hydrazine and Raney nickel. [] Another approach utilizes a multi-step process starting from 2,6-dichloropyridine, proceeding through 2-hydrazino- and 2-azido- intermediates to yield the final product. [] Direct chlorination of pyridine can also produce 2-amino-6-chloropyridine, albeit with significant by-product formation. []

Q3: Are there any computational chemistry studies on 2-amino-6-chloropyridine?

A3: Yes, computational studies employing Hartree-Fock (HF) and density functional theory (DFT) methods with the B3LYP functional and 6-311++G(d,p) basis set have been used to investigate the geometrical parameters, vibrational frequencies, IR intensities, and Raman activities of 2-amino-6-chloropyridine. These calculations provide insights into the electronic structure and spectral properties of the molecule. []

Q4: Has 2-amino-6-chloropyridine been used in the synthesis of other compounds?

A4: Absolutely, 2-amino-6-chloropyridine serves as a versatile building block in organic synthesis. For example, it has been used as a starting material for synthesizing various heterocyclic compounds, including pyrazolopyridines, pyridopyrimidines, benzodiazepines, and benzothiazepines. [] It is also a key precursor in synthesizing 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, a class of compounds with antibacterial activity. []

Q5: What is known about the structure-activity relationship (SAR) of compounds derived from 2-amino-6-chloropyridine?

A5: Studies exploring the SAR of 2-amino-6-chloropyridine derivatives, particularly those with antibacterial activity, have revealed important insights. For instance, introducing a cyclic amine substituent at the 7-position of 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, derived from 2-amino-6-chloropyridine, significantly enhances their in vitro antibacterial activity, particularly against Pseudomonas aeruginosa. [] These findings highlight the impact of specific structural modifications on the biological activity of these compounds.

Q6: Are there any reported applications of 2-amino-6-chloropyridine derivatives in medicinal chemistry?

A6: Yes, 2-amino-6-chloropyridine derivatives have shown promise in medicinal chemistry. For instance, they have been explored as potential antiviral agents against Human Cytomegalovirus (HCMV). Researchers designed novel amino-substituted imidazopyridine nucleoside derivatives as analogs of the HCMV inhibitor Maribavir, starting from 2-amino-6-chloropyridine. []

Q7: What analytical techniques are commonly employed to characterize and quantify 2-amino-6-chloropyridine?

A7: Common analytical methods used to characterize and quantify 2-amino-6-chloropyridine include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. [] These techniques provide complementary information regarding the compound's structure, purity, and elemental composition.

Q8: What is known about the supramolecular interactions of 2-amino-6-chloropyridine?

A8: Investigations into the supramolecular interactions of 2-amino-6-chloropyridine have revealed its ability to form co-crystals. For instance, a 1:1 co-crystal of 2-amino-6-chloropyridine with glutaric acid has been reported. This co-crystal is stabilized by a network of hydrogen bonds, including N—H...O and O—H...N interactions between the base and acid molecules, as well as O—H...O hydrogen bonds between adjacent acid molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.